5-Methyl-3-(1-methyl-1H-imidazol-2-YL)-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-Methyl-3-(1-methyl-1H-imidazol-2-YL)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features both an isoxazole and an imidazole ring. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(1-methyl-1H-imidazol-2-YL)-1,2-oxazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol. This mixture is then refluxed with phenacyl bromide in an ethanol-water solution to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(1-methyl-1H-imidazol-2-YL)-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted imidazole derivatives .
Scientific Research Applications
5-Methyl-3-(1-methyl-1H-imidazol-2-YL)-1,2-oxazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(1-methyl-1H-imidazol-2-YL)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-phenyl-1H-imidazole-4-carbohydrazide
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
5-Methyl-3-(1-methyl-1H-imidazol-2-YL)-1,2-oxazole-4-carboxylic acid is unique due to its specific combination of an isoxazole and an imidazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H9N3O3 |
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Molecular Weight |
207.19 g/mol |
IUPAC Name |
5-methyl-3-(1-methylimidazol-2-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-5-6(9(13)14)7(11-15-5)8-10-3-4-12(8)2/h3-4H,1-2H3,(H,13,14) |
InChI Key |
BUBNVZXXVHVGIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=NC=CN2C)C(=O)O |
Origin of Product |
United States |
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